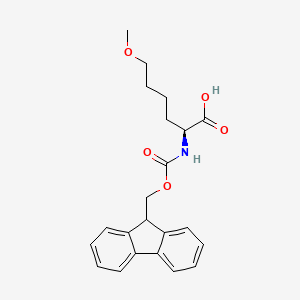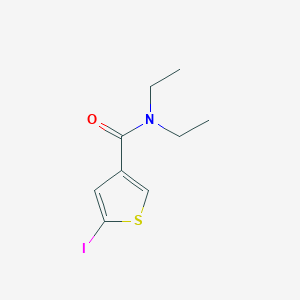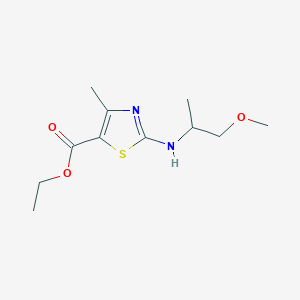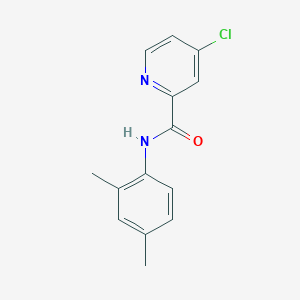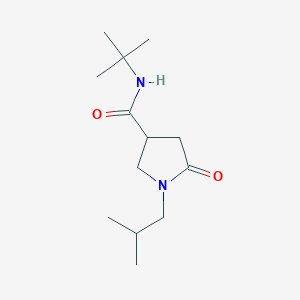
n-(Tert-butyl)-1-isobutyl-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(Tert-butyl)-1-isobutyl-5-oxopyrrolidine-3-carboxamide: is an organic compound that features a pyrrolidine ring substituted with a tert-butyl group, an isobutyl group, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nitrile Hydrolysis: One common method involves the hydrolysis of nitriles in the presence of tert-butyl nitrite (TBN) as a carbon source.
Ritter Reaction: Another method involves the Ritter reaction, where nitriles react with tertiary alcohols in the presence of a catalyst such as sulfated polyborate.
Industrial Production Methods: : Industrial production methods often involve continuous flow processes using microreactor systems. These systems offer higher efficiency, versatility, and sustainability compared to batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl group.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The tert-butyl and isobutyl groups can participate in substitution reactions, often facilitated by strong acids or bases.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve strong acids like sulfuric acid or bases like sodium hydroxide.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products typically include primary or secondary amines.
Substitution: Products vary depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new catalysts and reagents.
Biology
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine
- Explored for its potential therapeutic applications, particularly in the treatment of fungal infections .
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and resins .
Mécanisme D'action
The mechanism of action of n-(Tert-butyl)-1-isobutyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits the formation of ergosterol, a key component of fungal cell membranes . This inhibition disrupts the integrity of the cell membrane, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butanesulfinamide: Used in the synthesis of N-heterocycles and has applications in asymmetric synthesis.
tert-Butylamine: Commonly used in organic synthesis and as a building block for pharmaceuticals.
tert-Butyl alcohol: Used as a solvent and in the production of other chemicals.
Uniqueness: : n-(Tert-butyl)-1-isobutyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Its combination of tert-butyl and isobutyl groups, along with the carboxamide functionality, makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C13H24N2O2 |
|---|---|
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
N-tert-butyl-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C13H24N2O2/c1-9(2)7-15-8-10(6-11(15)16)12(17)14-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17) |
Clé InChI |
CWRKSEXIBDXYKV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1CC(CC1=O)C(=O)NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Oxabicyclo[3.1.1]heptan-3-ol](/img/structure/B14905133.png)
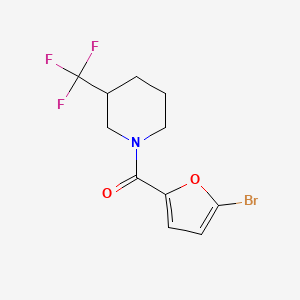
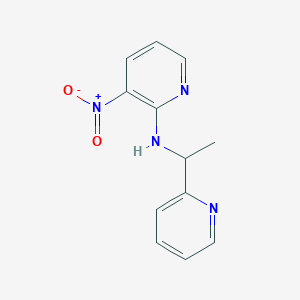

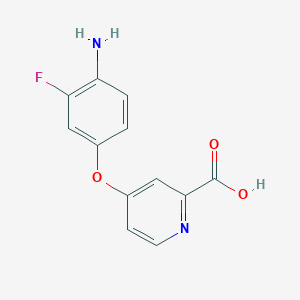

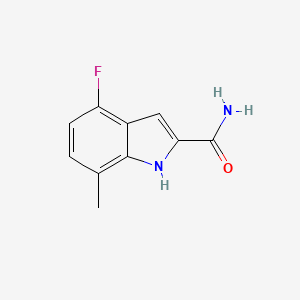


![6,9-Dichloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one](/img/structure/B14905194.png)
